molecular formula C27H27N3O4 B10779723 N-(4-amino-3,4-dioxo-1-phenylbutan-2-yl)-1-(naphthalene-2-carbonyl)piperidine-4-carboxamide

N-(4-amino-3,4-dioxo-1-phenylbutan-2-yl)-1-(naphthalene-2-carbonyl)piperidine-4-carboxamide

Katalognummer: B10779723
Molekulargewicht: 457.5 g/mol
InChI-Schlüssel: DZIIGLSFYBYZIA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-amino-3,4-dioxo-1-phenylbutan-2-yl)-1-(naphthalene-2-carbonyl)piperidine-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes an amino group, a phenyl group, a naphthalene moiety, and a piperidine ring, making it an interesting subject for scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-amino-3,4-dioxo-1-phenylbutan-2-yl)-1-(naphthalene-2-carbonyl)piperidine-4-carboxamide typically involves multi-step organic reactions

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-amino-3,4-dioxo-1-phenylbutan-2-yl)-1-(naphthalene-2-carbonyl)piperidine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

N-(4-amino-3,4-dioxo-1-phenylbutan-2-yl)-1-(naphthalene-2-carbonyl)piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-(4-amino-3,4-dioxo-1-phenylbutan-2-yl)-1-(naphthalene-2-carbonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(4-amino-3,4-dioxo-1-phenylbutan-2-yl)-1-(naphthalene-2-carbonyl)piperidine-4-carboxamide can be compared with other compounds that have similar structural features, such as:
    • N-(4-amino-3,4-dioxo-1-phenylbutan-2-yl)-1-(naphthalene-1-carbonyl)piperidine-4-carboxamide
    • N-(4-amino-3,4-dioxo-1-phenylbutan-2-yl)-1-(naphthalene-2-carbonyl)piperidine-3-carboxamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C27H27N3O4

Molekulargewicht

457.5 g/mol

IUPAC-Name

N-(4-amino-3,4-dioxo-1-phenylbutan-2-yl)-1-(naphthalene-2-carbonyl)piperidine-4-carboxamide

InChI

InChI=1S/C27H27N3O4/c28-25(32)24(31)23(16-18-6-2-1-3-7-18)29-26(33)20-12-14-30(15-13-20)27(34)22-11-10-19-8-4-5-9-21(19)17-22/h1-11,17,20,23H,12-16H2,(H2,28,32)(H,29,33)

InChI-Schlüssel

DZIIGLSFYBYZIA-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCC1C(=O)NC(CC2=CC=CC=C2)C(=O)C(=O)N)C(=O)C3=CC4=CC=CC=C4C=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.